molecular formula C23H28O6 B1589147 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate CAS No. 38680-83-0

9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate

Cat. No. B1589147
CAS RN: 38680-83-0
M. Wt: 400.5 g/mol
InChI Key: DBNHODAAFAHQNY-WWUWEVONSA-N
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Description

“9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate” is a metabolite of Beclometasone . It is a tropical corticosteroid used as an anti-inflammatory .


Synthesis Analysis

The synthesis of 9,11β-epoxysteroid compounds like “9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate” can be prepared by 9-position fluorination to obtain dexamethasone .


Molecular Structure Analysis

The molecular weight of this compound is 372.45 and its molecular formula is C22H28O5 .


Physical And Chemical Properties Analysis

This compound appears as a white to off-white solid . It has a melting point of 246 - 249 °C . It has a specific rotation of +28.1° (c = 0.3, Dioxane) . It is slightly soluble in chloroform, dioxane, and DMSO when heated .

Scientific Research Applications

Bioactive Compounds from Plants

One study highlighted the isolation of new pregnanes, including closely related compounds, from Nerium oleander. These compounds were examined for their anti-inflammatory, cytotoxic, and multidrug resistance (MDR) reversal activities. The research found significant effects in calcein accumulation, suggesting potential applications in overcoming drug resistance in cancer treatment (Bai et al., 2007).

Synthesis and Anti-inflammatory Properties

Another study focused on the synthesis of related steroid compounds, demonstrating high topical anti-inflammatory activity without systemic effects. This indicates the potential of similar compounds for use in treatments requiring localized anti-inflammatory action without broader impacts on the body (Toscano et al., 1977).

Metabolic Fate in Laboratory Animals

Research into the metabolic fate of triamcinolone acetonide, a steroid closely related to the compound , in various animals revealed qualitative similarities across species. The study provides insight into the metabolism and potential therapeutic uses of similar compounds (Gordon & Morrison, 1978).

Fluorinated Steroid Derivatives

Investigations into the synthesis of fluorinated derivatives of pregn-5-en-20-one derivatives, including steps towards compounds with similar structures, shed light on the potential for creating more potent steroids with specific therapeutic applications (Pataki & Jensen, 1976).

Intermediate in Steroid Synthesis

One study described the synthesis process for betamethasone, a potent anti-inflammatory corticosteroid, using intermediates closely related to the compound . This research illustrates the chemical's relevance in the synthesis of clinically significant steroids (Platonov, 1969).

properties

IUPAC Name

[2-[(1S,2S,10S,11S,14R,15S,17S)-14-hydroxy-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-13(24)28-12-18(26)22(27)9-7-16-17-5-4-14-10-15(25)6-8-20(14,2)23(17)19(29-23)11-21(16,22)3/h6,8,10,16-17,19,27H,4-5,7,9,11-12H2,1-3H3/t16-,17-,19-,20-,21-,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNHODAAFAHQNY-WWUWEVONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191977
Record name 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate

CAS RN

38680-83-0
Record name (9β,11β)-21-(Acetyloxy)-9,11-epoxy-17-hydroxypregna-1,4-diene-3,20-dione
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Record name 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate
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Record name 9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate
Source EPA DSSTox
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Record name 9β,11β-epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate
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Record name (9β,11β)-21-(Acetyloxy)-9,11-epoxy-17-hydroxypregna-1,4-diene-3,20-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate
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Reactant of Route 6
9beta,11beta-Epoxy-17,21-dihydroxypregna-1,4-diene-3,20-dione 21-acetate

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